2,2-dichloro-N-(2-methoxydibenzofuran-3-yl)acetamide
Overview
Description
2,2-Dichloro-N-(2-methoxydibenzofuran-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of two chlorine atoms and a methoxy group attached to a dibenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-(2-methoxydibenzofuran-3-yl)acetamide typically involves the reaction of 2-methoxydibenzofuran with 2,2-dichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Starting Materials: 2-methoxydibenzofuran, 2,2-dichloroacetyl chloride, triethylamine.
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature, inert atmosphere (e.g., nitrogen or argon).
Procedure: The 2-methoxydibenzofuran is dissolved in the anhydrous solvent, and triethylamine is added to the solution. 2,2-Dichloroacetyl chloride is then added dropwise to the reaction mixture while maintaining the temperature at room temperature. The reaction mixture is stirred for several hours until the reaction is complete. The product is then isolated by filtration, washed with water, and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control of temperature and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-N-(2-methoxydibenzofuran-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), mild heating.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), anhydrous solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution: Formation of N-substituted acetamides.
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
2,2-Dichloro-N-(2-methoxydibenzofuran-3-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-(2-methoxydibenzofuran-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-N-(2-methoxyphenyl)acetamide
- 2,2-Dichloro-N-(2-methoxybenzyl)acetamide
- 2,2-Dichloro-N-(2-methoxyphenethyl)acetamide
Uniqueness
2,2-Dichloro-N-(2-methoxydibenzofuran-3-yl)acetamide is unique due to the presence of the dibenzofuran moiety, which imparts distinct chemical and biological properties compared to other similar compounds. The dibenzofuran structure enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2,2-dichloro-N-(2-methoxydibenzofuran-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c1-20-13-6-9-8-4-2-3-5-11(8)21-12(9)7-10(13)18-15(19)14(16)17/h2-7,14H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMNGEGHPCNJOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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